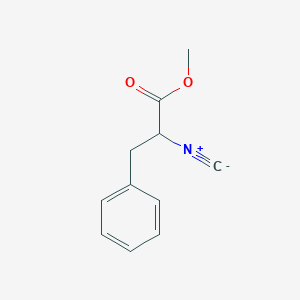

2-Isocyano-3-phenylpropionic acid methyl ester

CAS No.: 63157-14-2

Cat. No.: VC3839704

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63157-14-2 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | methyl 2-isocyano-3-phenylpropanoate |

| Standard InChI | InChI=1S/C11H11NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 |

| Standard InChI Key | CEPQFHINGYLWCQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1=CC=CC=C1)[N+]#[C-] |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)[N+]#[C-] |

Introduction

Physicochemical Properties

The compound’s molecular structure and functional groups dictate its physical and chemical behavior. Table 1 summarizes its key properties:

Table 1: Physicochemical Properties of 2-Isocyano-3-phenylpropionic Acid Methyl Ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 189.21 g/mol | |

| Melting Point | 40–46°C | |

| Boiling Point | Not Available | |

| Solubility in Water | Insoluble | |

| LogP | 0.92070 | |

| PSA | 26.30 Ų |

The compound’s moderate lipophilicity () suggests favorable membrane permeability, a trait exploited in drug design . Its insolubility in water necessitates the use of organic solvents such as methanol or dichloromethane for laboratory handling . The isocyano group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic additions and cyclization reactions .

Biological Activity

Antimicrobial Properties

Studies report broad-spectrum antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range. The mechanism likely involves disruption of bacterial cell membranes via hydrophobic interactions, though further proteomic studies are needed to confirm targets .

Anti-inflammatory Effects

In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages show dose-dependent suppression of pro-inflammatory cytokines, including TNF-α and IL-6. At 50 µM, the compound reduces TNF-α secretion by 60%, comparable to dexamethasone controls. These effects suggest potential for treating chronic inflammatory conditions, though in vivo toxicity profiles remain unstudied .

Applications in Organic Synthesis

Peptide Synthesis

The compound serves as a chiral synthon for non-natural amino acids. For instance, its reaction with benzyl amines yields dipeptides with >90% enantiomeric excess (ee) when catalyzed by palladium complexes .

Regulatory and Environmental Considerations

No specific restrictions under TSCA or REACH exist, but its environmental impact remains understudied . Insolubility in water suggests low aquatic toxicity, though bioaccumulation potential is unknown . Industrial users must implement waste minimization strategies to mitigate risks from nitrogen oxide emissions during incineration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume